molecular formula C8H8BrN3 B15364425 (4-bromo-2H-indazol-3-yl)methanamine

(4-bromo-2H-indazol-3-yl)methanamine

Cat. No.: B15364425
M. Wt: 226.07 g/mol
InChI Key: QAKTYJFKCPQRJM-UHFFFAOYSA-N
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Description

(4-Bromo-2H-indazol-3-yl)methanamine: is a brominated indazole derivative with a methanamine group attached to the 3-position of the indazole ring. Indazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-2H-indazol-3-yl)methanamine typically involves the following steps:

  • Bromination: The starting material, 2H-indazole, undergoes bromination to introduce the bromo group at the 4-position.

  • Amination: The brominated indazole is then subjected to amination to introduce the methanamine group at the 3-position.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

(4-Bromo-2H-indazol-3-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups present.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Indazole-3-one derivatives.

  • Reduction Products: Reduced bromo derivatives.

  • Substitution Products: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2H-indazol-3-yl)methanamine: has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications in the development of new drugs.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (4-bromo-2H-indazol-3-yl)methanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

(4-Bromo-2H-indazol-3-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other brominated indazoles, methanamine derivatives, and related heterocyclic compounds.

  • Uniqueness: The presence of the bromo group at the 4-position and the methanamine group at the 3-position contribute to its distinct chemical and biological properties.

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Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

(4-bromo-2H-indazol-3-yl)methanamine

InChI

InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,4,10H2,(H,11,12)

InChI Key

QAKTYJFKCPQRJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)CN

Origin of Product

United States

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